molecular formula C18H14BrNO4 B11523834 4-[(4-bromophenyl)carbonyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-[(4-bromophenyl)carbonyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11523834
M. Wt: 388.2 g/mol
InChI Key: CMQCDNKMZLLQPE-PEZBUJJGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-BROMOBENZOYL)-3-HYDROXY-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a bromobenzoyl group, a hydroxyphenyl group, and a methoxyphenyl group

Preparation Methods

The synthesis of 4-(4-BROMOBENZOYL)-3-HYDROXY-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the bromobenzoyl intermediate: This step involves the bromination of benzoyl chloride to form 4-bromobenzoyl chloride.

    Coupling with hydroxyphenyl and methoxyphenyl groups: The bromobenzoyl chloride is then reacted with 4-hydroxyphenyl and 4-methoxyphenyl groups under specific conditions to form the desired compound.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-(4-BROMOBENZOYL)-3-HYDROXY-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-BROMOBENZOYL)-3-HYDROXY-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as liquid crystals.

Mechanism of Action

The mechanism of action of 4-(4-BROMOBENZOYL)-3-HYDROXY-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar compounds to 4-(4-BROMOBENZOYL)-3-HYDROXY-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE include:

Properties

Molecular Formula

C18H14BrNO4

Molecular Weight

388.2 g/mol

IUPAC Name

(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C18H14BrNO4/c1-24-13-8-4-10(5-9-13)15-14(17(22)18(23)20-15)16(21)11-2-6-12(19)7-3-11/h2-9,15,21H,1H3,(H,20,23)/b16-14-

InChI Key

CMQCDNKMZLLQPE-PEZBUJJGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)Br)/O)/C(=O)C(=O)N2

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.